![molecular formula C20H36Cl2OSi2 B1592009 1,1,3,3-Tetracyclopentyldichlorodisiloxane CAS No. 865811-56-9](/img/structure/B1592009.png)
1,1,3,3-Tetracyclopentyldichlorodisiloxane
Overview
Description
1,1,3,3-Tetracyclopentyldichlorodisiloxane is a chemical compound with the molecular formula C20H36Cl2OSi2 and a molecular weight of 419.58 . It is used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Tetracyclopentyldichlorodisiloxane consists of two silicon atoms, two chlorine atoms, one oxygen atom, and twenty carbon atoms along with thirty-six hydrogen atoms .Physical And Chemical Properties Analysis
1,1,3,3-Tetracyclopentyldichlorodisiloxane has a boiling point of 220°C at 1mm pressure. It has a density of 1.087 g/cm³ and a refractive index of 1.5098 .Scientific Research Applications
Silylation Reagent in Nucleoside Protection
1,1,3,3-Tetracyclopentyldichlorodisiloxane: is utilized as a silylating agent for the protection of hydroxy functions in ribonucleosides. This is particularly important for the simultaneous protection of 3′- and 5′-hydroxy groups, which are pivotal in the synthesis of nucleotide chains .
Analysis of Base Pairing in Nucleotides
The compound plays a crucial role in the study of Watson-Crick and Hoogstein base pairing in nucleotides. Understanding these interactions is fundamental to the field of molecular genetics and the study of DNA structure .
Ribavirin Chemical Delivery Systems
It is employed in the formation of ribavirin chemical delivery systems . These systems are designed to enhance the delivery and efficacy of ribavirin, which is an antiviral medication used to treat a variety of infections .
Protecting Group Reagent for Polyhydroxy Compounds
The compound serves as a protecting group reagent for open-chain polyhydroxy compounds. Protecting groups are essential in synthetic chemistry to prevent certain reactions that might occur at reactive sites .
Preparation of Cyclic Bridged Peptides
1,1,3,3-Tetracyclopentyldichlorodisiloxane: is involved in the preparation of cyclic bridged peptides. These peptides have applications in drug discovery and the development of new therapeutic agents .
Solubility Enhancement in Organic Solvents
Due to its chemical structure, the compound is miscible with various organic solvents such as dimethylformamide , hexane , ethyl acetate , chloroform , and dichloromethane . This property is beneficial in facilitating reactions that require a specific solvent environment .
Incompatibility with Strong Oxidizing Agents and Water
The compound’s reactivity profile indicates that it is incompatible with strong oxidizing agents and water. This information is crucial for handling and storage, ensuring safety in laboratory settings .
Refractive Index and Physical Properties
The refractive index of 1,1,3,3-Tetracyclopentyldichlorodisiloxane is reported to be 1.4525-1.4575 at 20°C. Knowledge of its physical properties, such as refractive index, is important for applications in materials science .
Safety and Hazards
1,1,3,3-Tetracyclopentyldichlorodisiloxane is classified as a skin corrosive/irritant and can cause serious eye damage. It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should not be inhaled and hands should be washed thoroughly after handling . It reacts violently with water and may form hydrogen chloride by reaction with water and moisture in air .
properties
IUPAC Name |
chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXBFXZXTMXDJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Cl2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617186 | |
Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetracyclopentyldichlorodisiloxane | |
CAS RN |
865811-56-9 | |
Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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